N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two indole moieties linked by a nonanedihydrazide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE typically involves the condensation of isatin derivatives with nonanedihydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: Similar in structure but with different functional groups.
N,N’-Bis(azidocarbonyl) hydrazine: Shares the hydrazine linkage but differs in the attached groups.
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: Another structurally related compound with distinct properties.
Uniqueness
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H26N6O4 |
---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]nonanediamide |
InChI |
InChI=1S/C25H26N6O4/c32-20(28-30-22-16-10-6-8-12-18(16)26-24(22)34)14-4-2-1-3-5-15-21(33)29-31-23-17-11-7-9-13-19(17)27-25(23)35/h6-13,26-27,34-35H,1-5,14-15H2 |
InChI-Schlüssel |
HRKYNIBVSAOKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.